Serabelisib - 1268454-23-4

Serabelisib

Catalog Number: EVT-287811
CAS Number: 1268454-23-4
Molecular Formula: C19H17N5O3
Molecular Weight: 363.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Serabelisib, also known as TAK-117 and MLN1117, is a potent and selective inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) isoform. [] It is currently under investigation for its potential as an anti-cancer agent in the treatment of solid tumors. []

Source and Classification

Serabelisib is classified as a small molecule drug and is categorized under phosphatidylinositol 3-kinase inhibitors. It has been evaluated in clinical trials for its efficacy against several types of cancer, including breast cancer, endometrial cancer, and head and neck cancers . The compound is currently in Phase 2 clinical trials, indicating its advanced stage of development .

Synthesis Analysis

Methods and Technical Details

  1. Formation of the Core Structure: The synthesis begins with the construction of the pyrazolo[1,5-a]pyrimidine core.
  2. Functional Group Attachment: This core is then modified through the addition of functional groups such as a fluorine atom at the C-5 position to enhance potency and a morpholine group at the C-2 position to improve solubility and bioavailability.
Molecular Structure Analysis

Structure and Data

Serabelisib features a complex molecular structure characterized by its pyrazolo[1,5-a]pyrimidine core. The molecular formula is C19H17N5O3C_{19}H_{17}N_{5}O_{3}, with an InChIKey of BLGWHBSBBJNKJO-UHFFFAOYSA-N . The specific arrangement of atoms allows Serabelisib to effectively bind to the ATP-binding pocket of phosphatidylinositol 3-kinase delta and gamma isoforms.

Structural Features

  • Core Structure: Pyrazolo[1,5-a]pyrimidine
  • Functional Groups:
    • Fluorine at C-5
    • Morpholine at C-2

These structural attributes contribute to its competitive inhibition of phosphatidylinositol 3-kinase activity.

Chemical Reactions Analysis

Reactions and Technical Details

Serabelisib primarily undergoes one significant reaction in its mechanism of action:

Serabelisib+PI3Kδ/γSerabelisib PI3Kδ/γ complex\text{Serabelisib}+\text{PI3K}_{\delta/\gamma}\rightleftharpoons \text{Serabelisib PI3K}_{\delta/\gamma}\text{ complex}

This reaction illustrates how Serabelisib binds competitively to the ATP-binding site of phosphatidylinositol 3-kinase delta and gamma isoforms, inhibiting their enzymatic activity. The compound does not undergo significant decomposition under physiological conditions, allowing it to maintain efficacy during therapeutic applications.

Mechanism of Action

Process and Data

The mechanism of action for Serabelisib revolves around its ability to inhibit phosphatidylinositol 3-kinase delta and gamma isoforms by binding to their ATP-binding pockets. This competitive inhibition prevents adenosine triphosphate from binding, which is critical for the enzyme's activity in phosphorylating downstream signaling molecules involved in cell growth and survival . By disrupting this signaling pathway, Serabelisib can induce cell cycle arrest and promote apoptosis in cancer cells.

Physical and Chemical Properties Analysis

Physical Properties

While specific data such as melting point or boiling point are not widely available due to the investigational status of Serabelisib, it is known to exhibit:

  • Solubility: Good solubility in organic solvents with moderate solubility in water.
  • Stability: Likely stable under physiological conditions, allowing it to exert its therapeutic effects effectively.

Chemical Properties

The compound's chemical properties include:

  • Molecular Weight: Approximately 357.37 g/mol.
  • Chemical Stability: Maintains stability during therapeutic use without significant degradation.
Applications

Scientific Uses

Serabelisib has shown promise in preclinical studies demonstrating antitumor activity against various cancers where the phosphatidylinositol 3-kinase pathway is dysregulated. It has been evaluated in multiple cancer cell lines and animal models, providing a rationale for further clinical trials aimed at assessing its efficacy in human patients . The ongoing research suggests that Serabelisib could be a valuable addition to targeted cancer therapies, particularly for patients with aberrations in the phosphatidylinositol 3-kinase signaling pathway.

Introduction to Serabelisib and the PI3K Signaling Pathway

Overview of Phosphatidylinositol 3-Kinase (PI3K) Isoforms in Oncogenesis

The phosphatidylinositol 3-kinase (PI3K) family comprises lipid kinases divided into three classes (I–III) based on structure, substrate specificity, and cellular functions. Class I PI3Ks—further categorized into class IA (p110α, p110β, p110δ) and class IB (p110γ)—are directly implicated in oncogenic signaling. These enzymes phosphorylate phosphatidylinositol 4,5-bisphosphate (PIP₂) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP₃), a critical second messenger that recruits Akt and other pleckstrin homology (PH) domain-containing proteins to the plasma membrane. This cascade regulates cell survival, proliferation, metabolism, and angiogenesis [3] [6] [8].

Table 1: Class I PI3K Isoforms and Their Roles in Cancer

IsoformGenePrimary ExpressionActivation MechanismOncogenic Alterations
p110αPIK3CAUbiquitousReceptor tyrosine kinases (RTKs)Gain-of-function mutations (e.g., H1047R, E545K) in 10-30% of solid tumors
p110βPIK3CBUbiquitousGPCRs, RTKsAmplification in PTEN-deficient cancers
p110δPIK3CDHematopoietic cellsImmune receptors (BCR, TCR)Mutations in leukemias/lymphomas
p110γPIK3CGImmune cells, heartGPCRsOverexpression in inflammation-associated cancers

Among these isoforms, p110α (encoded by PIK3CA) is the most frequently mutated in solid tumors, including 40% of hormone receptor-positive breast cancers, 30% of endometrial cancers, and 15-30% of colorectal cancers [4] [6] [10]. These mutations result in constitutive pathway activation independent of upstream growth factors, driving uncontrolled cellular growth. In contrast, p110β becomes critical in PTEN-null tumors due to its ability to utilize GPCR inputs, while p110δ/γ drive hematologic malignancies [3] [8].

Role of PI3Kα in Cellular Signaling and Tumorigenesis

PI3Kα is a heterodimer consisting of a p110α catalytic subunit and a p85 regulatory subunit. Under physiological conditions, RTK activation (e.g., EGFR, HER2) relieves p85-mediated inhibition of p110α, enabling PIP₃ production. PIP₃ then recruits Akt to the membrane, where it undergoes phosphorylation at Thr308 by PDK1 and Ser473 by mTORC2. Activated Akt phosphorylates downstream effectors like mTORC1, GSK-3β, and FOXO transcription factors, collectively promoting anabolic processes and suppressing apoptosis [6] [8] [10].

In cancer, PIK3CA mutations cluster in three "hotspots": the helical domain (E542K, E545K), the C2 domain, and the kinase domain (H1047R). These mutations enhance p110α membrane localization, lipid kinase activity, or disrupt inhibitory interactions with p85. Consequently, tumors exhibit:

  • Hyperactivated Akt/mTOR Signaling: Sustained proliferation and evasion of apoptosis [4] [6].
  • Metabolic Reprogramming: Increased glucose uptake and glycolytic flux via Akt-driven GLUT4 translocation [1] [6].
  • Therapeutic Resistance: Feedback reactivation of RTKs or parallel pathways (e.g., MAPK) upon single-node inhibition [4] [8].

Notably, PIK3CA mutations often co-occur with PTEN loss or HER2 amplification, creating redundancy that limits the efficacy of single-pathway inhibitors [4] [10].

Serabelisib: Discovery, Development, and Position in PI3K-Targeted Therapeutics

Discovery and MechanismSerabelisib (TAK-117, INK1117, MLN-1117) is an orally bioavailable, ATP-competitive small-molecule inhibitor selectively targeting p110α. Discovered through structure-based drug design, it exhibits nanomolar potency against PI3Kα (IC₅₀ = 21 nM) with >100-fold selectivity over other class I isoforms (PI3Kβ/γ/δ), class II/III PI3Ks, and mTOR [5] [9]. This specificity minimizes off-target effects on immune cells, preserving T-cell and B-cell function—a limitation of pan-PI3K inhibitors [3] [9].

Preclinical EfficacyIn PIK3CA-mutant tumor models, serabelisib demonstrates:

  • Pathway Suppression: Dose-dependent reduction in phosphorylated Akt (Ser473) and S6 ribosomal protein (Ser235/236) in breast and endometrial cancer cell lines [1] [9].
  • Antiproliferative Effects: Inhibition of cell growth and induction of apoptosis in PIK3CA-mutant cells (e.g., MCF7 breast cancer, AN3CA endometrial cancer), while PTEN-deficient or KRAS-mutant models show resistance [1] [4] [9].
  • In Vivo Tumor Regression: Significant tumor growth inhibition in xenograft models when combined with insulin-suppressing diets or paclitaxel, addressing hyperglycemia induced by PI3Kα inhibition [1] [4].

Clinical DevelopmentSerabelisib entered clinical trials for advanced solid tumors with PIK3CA mutations or PTEN loss (NCT01449370, NCT01899053). Early-phase studies confirmed:

  • Pharmacodynamic target engagement evidenced by reduced pAkt in tumor biopsies [5] [9].
  • Limited single-agent efficacy in endometrial cancer, prompting exploration of combinations [1] [5].

Table 2: Serabelisib vs. Other PI3Kα Inhibitors in Clinical Development

InhibitorSelectivityKey IndicationsClinical StatusDistinguishing Features
SerabelisibPI3Kα (IC₅₀ = 21 nM)Breast, endometrial cancersPhase I/II (discontinued)Minimal immune suppression; synergistic with mTOR inhibitors
AlpelisibPI3Kα (IC₅₀ = 5 nM)HR+/HER2- breast cancerFDA-approved (2019)Combined with fulvestrant; hyperglycemia management required
InavolisibPI3Kα degraderHR+/HER2- breast cancerPhase IIIEnhanced degradation of mutant p110α; reduced pathway reactivation
RLY-2608Mutant-PI3KαAdvanced solid tumorsPhase ISparing of wild-type PI3Kα; mitigates hyperinsulinemia

Position in PI3K TherapeuticsSerabelisib exemplifies the evolution from pan-PI3K inhibitors (e.g., buparlisib) to isoform-selective agents. Its clinical limitations as a monotherapy—modest efficacy and compensatory hyperinsulinemia—highlighted the necessity for combinatorial approaches [1] [4] [9]. Key strategies include:

  • Dual PI3K/mTOR Inhibition: With sapanisertib (mTORC1/2 inhibitor) to block feedback reactivation and suppress 4E-BP1 phosphorylation, enhancing antitumor effects in endometrial and breast cancers [1] [4].
  • Hormonal Therapy Combinations: With fulvestrant or CDK4/6 inhibitors (e.g., palbociclib) to overcome endocrine resistance in PIK3CA-mutant breast cancer [4] [7].
  • Chemotherapy Synergy: Enhanced tumor regression with paclitaxel in xenograft models [1] [4].

Despite discontinuation of its development, serabelisib provided foundational insights for next-generation PI3Kα inhibitors, such as mutant-specific agents (e.g., RLY-2608) and proteolysis-targeting chimeras (PROTACs), which aim to improve therapeutic windows [4] [10].

Properties

CAS Number

1268454-23-4

Product Name

Serabelisib

IUPAC Name

[6-(2-amino-1,3-benzoxazol-5-yl)imidazo[1,2-a]pyridin-3-yl]-morpholin-4-ylmethanone

Molecular Formula

C19H17N5O3

Molecular Weight

363.4 g/mol

InChI

InChI=1S/C19H17N5O3/c20-19-22-14-9-12(1-3-16(14)27-19)13-2-4-17-21-10-15(24(17)11-13)18(25)23-5-7-26-8-6-23/h1-4,9-11H,5-8H2,(H2,20,22)

InChI Key

BLGWHBSBBJNKJO-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)C2=CN=C3N2C=C(C=C3)C4=CC5=C(C=C4)OC(=N5)N

Solubility

Soluble in DMSO, not in water

Synonyms

INK1117; INK-1117; INK 1117; MLN1117; MLN 1117; MLN-1117; TAK-117; TAK 117; TAK117; Serabelisib

Canonical SMILES

C1COCCN1C(=O)C2=CN=C3N2C=C(C=C3)C4=CC5=C(C=C4)OC(=N5)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.